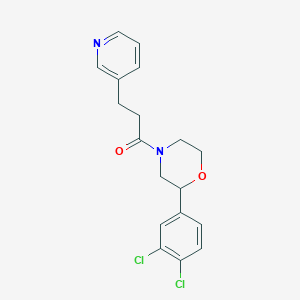![molecular formula C18H23N5O3S B5438386 4-(aminosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5438386.png)
4-(aminosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(aminosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PF-04971729 and belongs to the class of drugs called PDE4 inhibitors. The purpose of
Mecanismo De Acción
PF-04971729 is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, PF-04971729 increases the levels of cAMP and cGMP, which are important signaling molecules in various cellular processes. This leads to a range of biological effects, including anti-inflammatory, anti-tumor, and cognitive-enhancing effects.
Biochemical and Physiological Effects:
PF-04971729 has been shown to have a range of biochemical and physiological effects, depending on the specific application. In neuroscience, PF-04971729 has been shown to improve memory and cognitive function by increasing cAMP levels in the hippocampus and prefrontal cortex. In immunology, PF-04971729 has been shown to reduce cytokine production and inflammation by inhibiting the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In oncology, PF-04971729 has been shown to inhibit the growth of cancer cells by inducing apoptosis and sensitizing them to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PF-04971729 is its selectivity for PDE4, which reduces the risk of off-target effects. Additionally, PF-04971729 has been shown to have good bioavailability and pharmacokinetics, making it a promising drug candidate. However, one of the limitations of PF-04971729 is its potential for side effects, such as nausea and vomiting, which have been reported in clinical trials.
Direcciones Futuras
There are several future directions for research on PF-04971729. One area of interest is the development of more potent and selective PDE4 inhibitors with fewer side effects. Additionally, further research is needed to explore the potential applications of PF-04971729 in other fields, such as cardiovascular disease and respiratory disease. Finally, more studies are needed to understand the long-term effects of PF-04971729 on biochemical and physiological processes.
Métodos De Síntesis
The synthesis of PF-04971729 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the synthesis of 2-(4-methylpiperazin-1-yl)pyridine, which is then coupled with 4-(chlorosulfonyl)benzoic acid to produce 4-(chlorosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide. The final step involves the reaction of this intermediate with ammonium hydroxide to produce PF-04971729.
Aplicaciones Científicas De Investigación
PF-04971729 has been studied extensively for its potential applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, PF-04971729 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In immunology, PF-04971729 has been shown to reduce inflammation and cytokine production, making it a potential therapeutic target for inflammatory diseases. In oncology, PF-04971729 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
Propiedades
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-22-9-11-23(12-10-22)17-15(3-2-8-20-17)13-21-18(24)14-4-6-16(7-5-14)27(19,25)26/h2-8H,9-13H2,1H3,(H,21,24)(H2,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCXUUGVTAZJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5438307.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate](/img/structure/B5438314.png)
![N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5438322.png)
![ethyl 4-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5438327.png)
![ethyl 2-(3-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438332.png)


![2-[3-(4-morpholinylcarbonyl)-2-pyridinyl]-1,3-benzothiazole](/img/structure/B5438362.png)
![(3aR*,6aS*)-2-allyl-5-(3-cyano-5-fluorobenzoyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5438374.png)
![2-(ethylthio)-5-(4-methoxyphenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5438380.png)
![4-(3-carboxypiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5438392.png)
![5-(1-benzofuran-2-yl)-3-[2-(2-pyridinyl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B5438406.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5438411.png)
![N-[2-(acetylamino)phenyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5438419.png)